Testosterone glucuronide
Overview
Description
Testosterone glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed when testosterone undergoes glucuronidation, a process where glucuronic acid is added to testosterone, making it more water-soluble and easier for the body to excrete. This compound plays a significant role in the metabolism and excretion of testosterone, particularly in the context of anti-doping tests and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone glucuronide can be synthesized through the enzymatic reaction of testosterone with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to testosterone, forming this compound .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the glucuronidation of testosterone. The process includes the extraction and purification of the product using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of this compound for use in research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Testosterone glucuronide primarily undergoes hydrolysis and deconjugation reactions. In the presence of β-glucuronidase, this compound can be hydrolyzed back to free testosterone and glucuronic acid. This reaction is significant in the context of drug metabolism and excretion .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, aqueous buffer solutions (pH 5-7), and incubation at 37°C.
Deconjugation: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide under controlled conditions.
Major Products Formed:
Hydrolysis: Free testosterone and glucuronic acid.
Deconjugation: Similar products as hydrolysis, depending on the specific conditions used.
Scientific Research Applications
Testosterone glucuronide has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of glucuronidated steroids in biological samples.
Biology: Studied for its role in the metabolism and excretion of testosterone and other androgens.
Medicine: Utilized in clinical diagnostics to monitor testosterone levels and detect testosterone abuse in sports.
Industry: Employed in the development of anti-doping tests and the production of diagnostic kits for hormone analysis .
Mechanism of Action
Testosterone glucuronide exerts its effects through its role in the metabolism and excretion of testosterone. The glucuronidation process, catalyzed by UDP-glucuronosyltransferase enzymes, transforms testosterone into a more water-soluble form, facilitating its excretion via urine. This process helps regulate the levels of active testosterone in the body and prevents the accumulation of excess testosterone .
Comparison with Similar Compounds
- Androstanediol glucuronide
- Androsterone glucuronide
- Etiocholanolone glucuronide
- Testosterone sulfate
Comparison: Testosterone glucuronide is unique in its specific role in the metabolism of testosterone. While other glucuronides like androstanediol glucuronide and androsterone glucuronide also play roles in androgen metabolism, this compound is particularly significant in the context of anti-doping tests due to its direct relationship with testosterone levels. Additionally, testosterone sulfate, another metabolite, differs in its sulfate conjugation rather than glucuronidation, affecting its solubility and excretion pathways .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKZPECGCSUSBV-HMAFJQTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904352 | |
Record name | Testosterone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1180-25-2 | |
Record name | Testosterone glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone glucuronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone β-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 156 °C | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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